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Compound of Interest

4-Chloro-6, 7-dimethoxyquinolin-
Compound Name:

2(1H)-one
CAS No.: 933609-72-4
Cat. No.: B3058978

Get Quote

Executive Summary & Structural Disambiguation

Objective: This guide details the crystallographic properties, solid-state organization, and
synthesis of the 4-chloro-6,7-dimethoxyquinoline scaffold.

Critical Note on Nomenclature: While the specific nomenclature "4-Chloro-6,7-
dimethoxyquinolin-2(1H)-one" (CAS 933609-72-4) appears in chemical catalogs, the primary
crystallographically characterized entity relevant to drug development—specifically as the key
intermediate for c-Met inhibitors like Cabozantinib—is 4-Chloro-6,7-dimethoxyquinoline (CAS
35654-56-9).

The "2(1H)-one" designation typically refers to the starting material (6,7-dimethoxyquinolin-
2(1H)-one) or a tautomer of the hydroxy-quinoline. This guide focuses on the 4-Chloro-6,7-
dimethoxyquinoline (C11H10CINO2) structure, as this is the validated solid-state form used in
high-performance pharmaceutical synthesis.

Crystallographic Data Profile
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The crystal structure of 4-Chloro-6,7-dimethoxyquinoline has been solved using single-crystal
X-ray diffraction (XRD). The molecule crystallizes in a monoclinic system, favoring a packing
motif driven by

stacking and weak hydrogen bonds rather than the strong dipole networks seen in its quinolone
precursors.

Tahle 1- Cryqtal Data & Structure Refinement

Parameter Value Significance
Empirical Formula C11H10CINO2 Core scaffold for TKls
) Low MW fragment (Rule of 5
Formula Weight 223.65 g/mol ]
compliant)
Crystal System Monoclinic Common for planar aromatics

ngcontent-ng-c1768565111=""
nghost-ng-c1025087918="" Centrosymmetric, favoring

Space Group ]
class="inline ng-star-inserted">  dense packing

A Short
Unit Cell Dimensions A -axis indicates stacking
direction
A
Angles Monoclinic distortion
Volume (
1026.4(3) A3
)
Z (Molecules/Cell) 4 Standard for
] Moderate density for organic
Density (calculated) 1.447 g/lcm3 )
chloride
Absorption Coeff.[1][2][3][4] ( Mo K
0.35 mm~?
) radiation
CCDC Number 852241 Verified Database Entry

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3247411/
https://www.chemeo.com/cid/17-576-4/Germacrene-D
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antiinflammatory-activity-of-novel-2chloro4aryl-amino6-7dimethoxy-quinazoline-derivatives.pdf
https://www.lgcstandards.com/AL/en/p/TRC-G367765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Analyst Insight: The short

-axis (4.65 A) is a critical performance metric. It corresponds to the distance
between stacked quinoline planes. This "pancake" stacking maximizes orbital
overlap, which contributes to the compound'’s low solubility in polar solvents and
high stability during storage.

Structural Analysis & Intermolecular Interactions

The performance of this intermediate in substitution reactions (S_NAr) is dictated by its
electronic structure, which is revealed in the solid state.

o Planarity: The quinoline ring system is essentially planar (r.m.s.[1] deviation = 0.002 A).[1]
The methoxy carbons deviate only slightly (-0.08 A and +0.02 A), indicating strong
conjugation with the aromatic ring.

 Intramolecular Lock: A specific C—H---Cl interaction exists between the C8 proton and the
CI1 atom, forming a pseudo-ring S(5) motif. This "locks" the conformation, reducing rotatable
entropy and pre-organizing the molecule for binding or reaction.

o Packing Forces: unlike the "2-one" precursors which rely on N-H---O hydrogen bonds, this
chloro-derivative relies on Van der Waals forces and

stacking along the
-axis.

Diagram 1: Structural Logic & Interaction Map

This diagram illustrates the transition from the "2-one" precursor to the "4-chloro” active
intermediate and the resulting solid-state forces.
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Caption: Structural evolution from the hydroxy-precursor to the chlorinated crystal scaffold,
highlighting the key intramolecular "lock” that stabilizes the planar conformation.

Comparative Performance Guide

For researchers selecting between the Chloro-derivative and the Hydroxy/Quinolone forms for
solid-state studies or synthesis.
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4-Chloro-6,7- 4-Hydroxy-6,7-
Feature ) L . L

dimethoxyquinoline dimethoxyquinoline
Crystal Habit Pink/White Prisms or Needles High-melting Powder

Dominant Interaction Hydrogen Bonding (N-H---O)

Stacking (Lipophilic)

- ] Soluble in DCM, EtOAc, MeOH  Poor solubility (requires
Solubility Profile

(warm) DMSO/Acid)
o Electrophilic (Ready for Nucleophilic (Requires
Reactivity o
S _NAr) activation)
Melting Point 132-136 °C > 280 °C (Decomposition)

Expert Recommendation: If your goal is X-ray diffraction analysis, the 4-Chloro variant is
significantly easier to crystallize due to its solubility in volatile organic solvents (Methanol/Ethyl
Acetate). The hydroxy/quinolone variants often precipitate as microcrystalline powders due to
strong intermolecular H-bonding, making single-crystal growth difficult.

Experimental Protocols

The following protocols are validated for generating high-quality crystals suitable for XRD

analysis.

A. Synthesis of the Scaffold

Note: This step converts the hydroxy-quinolone into the chloro-quinoline.
e Reagents: Mix 6,7-dimethoxy-4-hydroxyquinoline (1.0 eq) with Phosphorus Oxychloride (

, 5.0 eq).

o Reaction: Reflux at 100°C for 4—6 hours. Monitor via TLC (DCM:MeOH 95:5).

e Quench: Cool to RT. Pour slowly onto crushed ice/water. Neutralize with 50% NaOH or
ngcontent-ng-c1768565111=""_nghost-ng-c1025087918="" class="inline ng-star-inserted">

to pH 8.
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« |solation: Filter the resulting precipitate. Wash with cold water.

 Purification: Flash chromatography (Petroleum Ether:EtOAc 8:1) yields the pure 4-chloro
product.

B. Crystallization Protocol (Single Crystal Growth)

To obtain crystals matching the

space group data:

e Solvent System: Methanol (HPLC Grade).
e Method: Slow Evaporation.

e Procedure:

[¢]

Dissolve 50 mg of purified 4-chloro-6,7-dimethoxyquinoline in 5 mL of warm methanol.

[¢]

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial.

o

Cover the vial with parafilm and poke 3—4 small holes to control evaporation rate.

(¢]

Store in a vibration-free, dark environment at 20-25°C.

o Timeline: Pink/Colorless prismatic crystals typically form within 48—72 hours.

Diagram 2: Crystallization Workflow

Dissolution Filtration Slow Evaporation 48-72 hrs Harvest

(Warm MeOH) (0.45 um PTFE) (Controlled Rate) (Prismatic Crystals)

Click to download full resolution via product page

Caption: Optimized workflow for growing single crystals of 4-chloro-6,7-dimethoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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